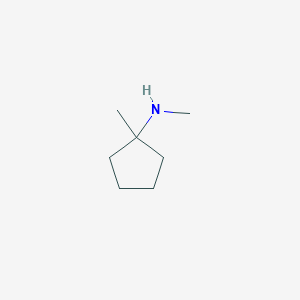

N,1-dimethylcyclopentan-1-amine

Description

N,1-Dimethylcyclopentan-1-amine is a secondary amine with a cyclopentane backbone substituted by two methyl groups: one at the nitrogen atom and the other at the 1-position of the cyclopentane ring. Its molecular formula is C₇H₁₅N, with a SMILES notation of CC1(CCCC1)NC and an InChIKey of XNSBZWPLJHUBPA-UHFFFAOYSA-N . The compound is commonly encountered as its hydrochloride salt (C₇H₁₆ClN; molecular weight: 149.66 g/mol), which is commercially available at ≥95% purity and used as a versatile scaffold in organic synthesis .

Structurally, the cyclopentane ring imposes steric constraints, while the dimethylamine group contributes to basicity and nucleophilicity. These features make it valuable in medicinal chemistry and materials science, though specific applications require comparison with analogous compounds.

Properties

IUPAC Name |

N,1-dimethylcyclopentan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(8-2)5-3-4-6-7/h8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSBZWPLJHUBPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Reductive Amination: One common method for synthesizing N,1-dimethylcyclopentan-1-amine involves the reductive amination of cyclopentanone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Alkylation of Cyclopentylamine: Another method involves the alkylation of cyclopentylamine with methyl iodide under basic conditions to yield N,1-dimethylcyclopentan-1-amine.

Industrial Production Methods: Industrial production methods for N,1-dimethylcyclopentan-1-amine typically involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N,1-dimethylcyclopentan-1-amine can undergo oxidation reactions to form corresponding N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation Products: N-oxide derivatives.

Reduction Products: Secondary amines.

Substitution Products: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

Chemistry: N,1-dimethylcyclopentan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used as a model compound to investigate the metabolism and pharmacokinetics of amines.

Medicine: N,1-dimethylcyclopentan-1-amine has potential applications in medicinal chemistry as a precursor for the synthesis of drugs. Its structural properties make it a valuable scaffold for designing new therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also employed as a catalyst or catalyst precursor in various chemical processes.

Mechanism of Action

The mechanism of action of N,1-dimethylcyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and physicochemical differences between N,1-dimethylcyclopentan-1-amine and related cyclopentane/cyclohexane-based amines:

Physicochemical Properties

- Basicity : The pKa of N,1-dimethylcyclopentan-1-amine is expected to be lower than aliphatic amines (e.g., cyclohexylamine) due to steric hindrance from the cyclopentane ring. In contrast, trans-N,N-dimethyl-1,2-cyclopentanediamine has two amine groups, increasing its basicity .

- Solubility : The hydrochloride salt of N,1-dimethylcyclopentan-1-amine shows higher water solubility (critical for pharmaceutical formulations) than its free base .

Commercial Availability

Medicinal Chemistry

Material Science

- Sterically hindered amines like N,1-dimethylcyclopentan-1-amine are candidates for CO₂ capture materials due to their balanced basicity and low volatility .

Biological Activity

N,1-dimethylcyclopentan-1-amine, also known as N,N-dimethylcyclopentylamine, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article compiles various research findings, synthesizes data from diverse sources, and presents case studies that highlight the pharmacological properties of this compound.

Chemical Structure and Properties

- Molecular Formula : CHN

- SMILES Notation : CC1(CCCC1)NC

- InChIKey : XNSBZWPLJHUBPA-UHFFFAOYSA-N

The structural characteristics of N,1-dimethylcyclopentan-1-amine contribute to its biological activity. The presence of a dimethylamine group is significant as it is often associated with various pharmacological effects.

Pharmacological Activities

Research indicates that N,1-dimethylcyclopentan-1-amine may exhibit a range of biological activities:

- Antimicrobial Properties : Compounds with dimethylamine pharmacophores have shown effectiveness against various bacterial strains. This suggests potential use in treating infections caused by resistant bacteria .

- CNS Effects : Similar compounds have been explored for their effects on the central nervous system (CNS), potentially acting as stimulants or anxiolytics. The structural similarity to other psychoactive substances warrants further investigation into its CNS activity .

- Anticancer Potential : Initial studies suggest that derivatives of dimethylamines can influence cancer cell proliferation and survival, indicating a need for more focused research on N,1-dimethylcyclopentan-1-amine in oncological contexts .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several dimethylamine derivatives, including N,1-dimethylcyclopentan-1-amine. The results indicated that this compound exhibited significant activity against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: CNS Activity

In another investigation focusing on the CNS effects of similar compounds, researchers found that certain dimethylaminated cycloalkanes could enhance neurotransmitter release in vitro. This raises the possibility that N,1-dimethylcyclopentan-1-amine might modulate neurotransmitter systems, warranting further exploration through behavioral assays in animal models .

Data Table: Biological Activity Overview

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.